molecular formula C14H16BrN3O4S2 B11535383 N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11535383
M. Wt: 434.3 g/mol
InChI Key: BLZGCWQSLYVNMK-UHFFFAOYSA-N
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Description

N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetyl group, a bromobenzenesulfonyl group, and a dihydrothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Bromobenzenesulfonyl Group: The thiadiazole intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the bromobenzenesulfonyl group.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiadiazole ring, which is known for its biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromobenzenesulfonyl group may facilitate binding to certain proteins, while the thiadiazole ring could interact with nucleic acids or other biomolecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-ACETYL-5-[(4-METHYLBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
  • N-{4-ACETYL-5-[(4-CHLOROBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE

Uniqueness

N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity to certain molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H16BrN3O4S2

Molecular Weight

434.3 g/mol

IUPAC Name

N-[4-acetyl-5-[(4-bromophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H16BrN3O4S2/c1-9(19)16-13-17-18(10(2)20)14(3,23-13)8-24(21,22)12-6-4-11(15)5-7-12/h4-7H,8H2,1-3H3,(H,16,17,19)

InChI Key

BLZGCWQSLYVNMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C

Origin of Product

United States

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